(S)-4-Bromo-2,3-dihydrobenzofuran-3-amine
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Overview
Description
(S)-4-Bromo-2,3-dihydrobenzofuran-3-amine is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a bromine atom at the 4th position and an amine group at the 3rd position of the dihydrobenzo[b]furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Bromo-2,3-dihydrobenzofuran-3-amine can be achieved through several synthetic routes. One common method involves the bromination of 2,3-dihydrobenzo[b]furan followed by the introduction of the amine group. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The subsequent amination can be achieved using ammonia or an amine source under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors for bromination and amination steps to enhance yield and efficiency. The choice of solvents, catalysts, and reaction conditions are optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Bromo-2,3-dihydrobenzofuran-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of azide or nitrile derivatives.
Scientific Research Applications
(S)-4-Bromo-2,3-dihydrobenzofuran-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-4-Bromo-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b]furan: Lacks the bromine and amine groups, making it less reactive.
4-Bromo-2,3-dihydrobenzo[b]furan: Lacks the amine group, limiting its biological activity.
2,3-Dihydrobenzo[b]furan-3-ylamine:
Uniqueness
(S)-4-Bromo-2,3-dihydrobenzofuran-3-amine is unique due to the presence of both bromine and amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H8BrNO |
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Molecular Weight |
214.06 g/mol |
IUPAC Name |
(3S)-4-bromo-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H8BrNO/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,6H,4,10H2/t6-/m1/s1 |
InChI Key |
FDWXLXRSLLDBEX-ZCFIWIBFSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=CC=C2Br)N |
Canonical SMILES |
C1C(C2=C(O1)C=CC=C2Br)N |
Origin of Product |
United States |
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